Estrogen Receptor Antagonism vs. Agonism
In a comparative analysis of 7 isolated licorice compounds, Glicoricone (L7) was characterized as a partial estrogen antagonist. This is in direct contrast to other well-known licorice components, liquiritigenin (Liq) and isoliquiritigenin (Iso-Liq), which were confirmed as estrogen agonists in the same study [1]. While the study notes that all compounds have low binding affinity for ERs, the functional outcome—antagonism vs. agonism—is the critical differentiator. The data demonstrate that Glicoricone can suppress the estrogenic activity induced by estradiol, whereas Liq and Iso-Liq mimic it. This functional divergence means Glicoricone cannot be considered an interchangeable surrogate for these more common licorice compounds in ER-mediated assays [1].
| Evidence Dimension | Functional Activity on Estrogen Receptor (ER) |
|---|---|
| Target Compound Data | Partial Antagonist |
| Comparator Or Baseline | Liquiritigenin (Liq) & Isoliquiritigenin (Iso-Liq): Estrogen Agonists |
| Quantified Difference | Functional dichotomy: Antagonism vs. Agonism |
| Conditions | Transcriptional activation assay in human cells expressing ER (MCF-7 cells). |
Why This Matters
This functional opposition is critical for researchers designing experiments on ER signaling, as substituting an agonist for an antagonist will invert the experimental outcome.
- [1] Boonmuen N, Gong P, Ali Z, Chittiboyina AG, Khan I, Doerge DR, Helferich WG, Katzenellenbogen JA, Katzenellenbogen BS. Licorice root components in dietary supplements are selective estrogen receptor modulators with a spectrum of estrogenic and anti-estrogenic activities. Steroids. 2016 Jan;105:42-9. View Source
